molecular formula C20H19ClN2O2 B2881067 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide CAS No. 877947-56-3

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2881067
CAS No.: 877947-56-3
M. Wt: 354.83
InChI Key: WZIABJZBCARFBK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide (CAS 877947-56-3) is a synthetic organic compound with a molecular formula of C20H19ClN2O2 and a molecular weight of 354.83 g/mol. It is characterized by a distinctive molecular configuration that combines a chlorinated biphenyl core with a cyanocyclopentyl group. This structure confers high thermal stability and resistance to enzymatic degradation, making it a valuable intermediate in advanced synthetic chemistry . The compound's balanced solubility in both polar and apolar organic solvents makes it ideal for solubility studies and formulation research. The presence of the cyano group enhances polarity, facilitating specific interactions with biological targets, while the chlorinated biphenyl moiety contributes to affinity for hydrophobic systems. Due to its well-defined structure and high purity, it is suitable for use as an analytical standard in chromatographic methods and as a key building block in pharmaceutical research and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-17-12-16(15-6-2-1-3-7-15)8-9-18(17)25-13-19(24)23-20(14-22)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIABJZBCARFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C20H19ClN2O2, and it possesses a molecular weight of 354.83 g/mol. The compound's structure suggests it may interact with various biological systems, prompting investigations into its pharmacological properties.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring and a cyanocyclopentyl moiety, which are significant in determining its biological activity. The presence of halogen atoms typically enhances the lipophilicity of compounds, facilitating their passage through cellular membranes, which is crucial for antimicrobial and anticancer activities.

Property Value
Molecular FormulaC20H19ClN2O2
Molecular Weight354.83 g/mol
Purity≥95%
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on chloroacetamides demonstrated their effectiveness against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), as well as fungi such as Candida albicans .

The antimicrobial efficacy is often linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The structure-activity relationship (SAR) analysis suggests that the position and nature of substituents on the phenyl ring significantly influence biological effectiveness.

Case Study 1: Antimicrobial Testing

In a comparative study, several chloroacetamides were tested for their antimicrobial activity using standard disk diffusion methods against Escherichia coli, Staphylococcus aureus, and Candida albicans. Results showed that compounds with higher lipophilicity were more effective, supporting the hypothesis that structural modifications can enhance antibacterial properties .

Case Study 2: Structure-Activity Relationship Analysis

A quantitative structure-activity relationship (QSAR) analysis was performed on a series of chloroacetamides to predict their biological activities based on chemical structure . The findings highlighted that compounds with specific substituents on the phenyl ring exhibited stronger interactions with bacterial receptors, leading to increased antimicrobial efficacy.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound’s structural uniqueness lies in its 2-chloro-4-phenylphenoxy and 1-cyanocyclopentyl groups. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (if reported)
2-(2-Chloro-4-phenylphenoxy)-N-(1-cyanocyclopentyl)acetamide C21H20ClN2O2 (inferred) ~373.86 Chlorophenylphenoxy, cyanocyclopentyl Not explicitly stated; inferred enzyme inhibition
2-[[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide C21H24ClN5OS 429.98 Triazole-sulfanyl, chlorophenyl Not reported; likely scaffold for kinase inhibition
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13) C16H16ClNO2 289.76 Chlorohydroxyphenyl, phenethyl Potent 17β-HSD2 inhibition (IC50 ~0.5 µM)
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide C9H6ClN3O3 239.62 Nitro-cyano phenyl, chloroacetamide Unreported; potential intermediate
2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide C15H11Cl2NO3 324.16 Formylphenoxy, dichlorophenyl Unreported; aldehyde group may enable conjugation

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substitution : The presence of a second aromatic ring (e.g., biphenyl in the target compound vs. phenethyl in Compound 13) correlates with enhanced enzyme inhibition. In 17β-HSD2 studies, analogs with extended hydrophobic/aromatic groups (e.g., Compound 13) showed higher potency due to interactions with the enzyme’s hydrophobic pocket .
  • Cyanocyclopentyl vs. Other N-Substituents: The 1-cyanocyclopentyl group in the target compound may improve metabolic stability compared to linear alkyl chains (e.g., N-butyl in Compound 15), which showed moderate activity .

Pharmacological Potential

  • 17β-HSD2 Inhibition : Phenethyl-substituted acetamides (e.g., Compound 13) are potent inhibitors, suggesting the target compound’s biphenyl group could similarly target steroidogenic enzymes .
  • Kinase or Protease Targeting : Triazole-sulfanyl analogs (e.g., C21H24ClN5OS) are common in kinase inhibitor scaffolds, implying the target compound might share such applications .

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